

A Comparative Guide to Experimental and Theoretical Spectral Data of 5-Indanol

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Compound of Interest

Compound Name: 5-Indanol

Cat. No.: B105451

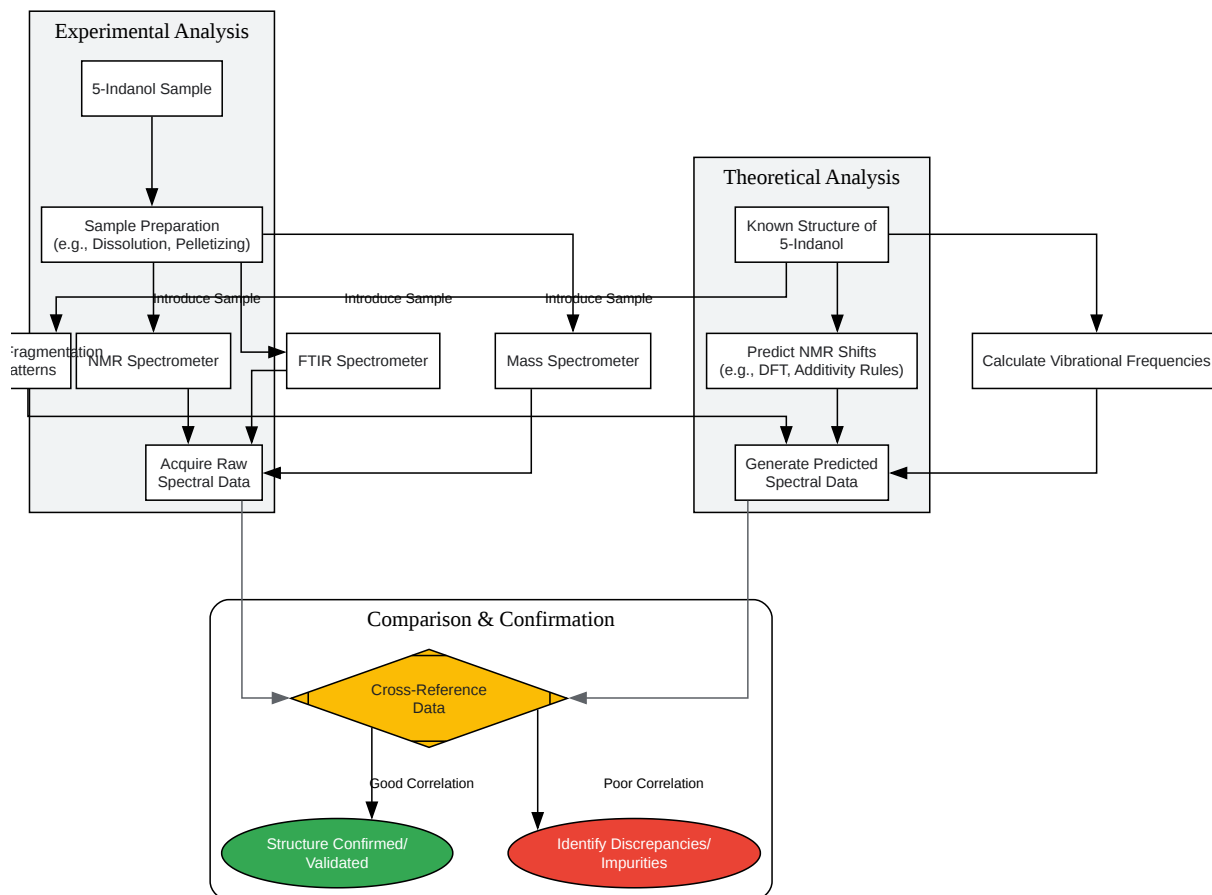
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and theoretical spectral data for **5-Indanol** (CAS: 1470-94-6), a key intermediate in pharmaceutical synthesis. By cross-referencing empirical data with computational predictions, researchers can achieve a higher degree of confidence in structural elucidation and quality control. This document outlines the spectral characteristics of **5-Indanol** in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Workflow for Spectral Analysis and Verification

The following diagram illustrates the logical workflow for identifying a chemical structure by comparing experimentally acquired data with theoretical predictions.



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Caption: Workflow for cross-referencing spectral data.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of **5-Indanol** is characterized by signals from the aromatic ring, the aliphatic ring, and the hydroxyl group.

Data Presentation: ^1H NMR Chemical Shifts (δ) in ppm

Proton Assignment	Experimental (CDCl_3)	Theoretical (Predicted)	Multiplicity	Integration
H-1, H-3 (Aliphatic)	~2.88	2.8 - 3.0	Triplet (t)	4H
H-2 (Aliphatic)	~2.07	2.0 - 2.2	Quintet (quin)	2H
H-4 (Aromatic)	~7.05	6.9 - 7.1	Doublet (d)	1H
H-6 (Aromatic)	~6.70	6.6 - 6.8	Doublet of Doublets (dd)	1H
H-7 (Aromatic)	~6.79	6.7 - 6.9	Doublet (d)	1H
-OH (Hydroxyl)	~4.75	Variable	Singlet (s)	1H

Note: Experimental values are approximate and sourced from spectral databases.^[1]

Theoretical predictions are based on established chemical shift principles for aromatic and aliphatic systems.^{[2][3][4][5][6]}

Discussion: The experimental and theoretical data show strong agreement. The downfield shifts of the aromatic protons (H-4, H-6, H-7) are characteristic of their attachment to an electron-rich benzene ring. The aliphatic protons (H-1, H-2, H-3) appear upfield, consistent with saturated sp^3 -hybridized carbons. The hydroxyl proton signal is a singlet and its chemical shift can vary with concentration and solvent due to hydrogen bonding.

Experimental Protocol: ^1H NMR

- Sample Preparation: Accurately weigh 5-20 mg of **5-Indanol** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean vial.^[7]

Tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer to serve as an internal reference standard ($\delta = 0.00$ ppm).

- **Filtration:** To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a Kimwipe directly into a clean, dry 5 mm NMR tube.[8][9]
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
- **Acquisition:** The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity.[7] A standard one-pulse ^1H acquisition experiment is run, typically involving multiple scans that are averaged to improve the signal-to-noise ratio.
- **Processing:** The resulting Free Induction Decay (FID) is Fourier-transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy identifies the different chemical environments of carbon atoms. Due to the symmetry of **5-Indanol**, seven distinct carbon signals are expected.

Data Presentation: ^{13}C NMR Chemical Shifts (δ) in ppm

Carbon Assignment	Experimental (CDCl ₃)	Theoretical (Predicted)
C-1, C-3 (Aliphatic)	~32.2	30 - 35
C-2 (Aliphatic)	~25.5	24 - 28
C-3a (Aromatic)	~144.5	142 - 146
C-4 (Aromatic)	~109.8	108 - 112
C-5 (Aromatic)	~153.8	152 - 156
C-6 (Aromatic)	~112.5	111 - 115
C-7 (Aromatic)	~124.9	123 - 127
C-7a (Aromatic)	~131.7	130 - 134

Note: Experimental data sourced from PubChem and other spectral databases.^[10] Theoretical predictions are based on online prediction tools and additivity rules.^{[11][12][13][14][15]}

Discussion: The predicted chemical shifts align well with the experimental data. The C-5 carbon, bonded to the electronegative oxygen atom, is the most downfield (deshielded) signal in the aromatic region. The aliphatic carbons (C-1, C-2, C-3) are significantly more shielded and appear upfield.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

- **Sample Concentration:** A higher concentration of the sample is often required (e.g., 20-50 mg in 0.6-0.7 mL of solvent) due to the low natural abundance of the ¹³C isotope.^[7]
- **Acquisition:** ¹³C experiments require significantly more scans to achieve an adequate signal-to-noise ratio. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in each unique carbon appearing as a singlet.
- **Processing:** The processing steps are analogous to ¹H NMR, with the Fourier transform converting the time-domain data into the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum reveals the functional groups present.

Data Presentation: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode	Experimental Range (cm ⁻¹)	Theoretical Range (cm ⁻¹)	Intensity
O-H Stretch (Hydrogen-bonded)	3200 - 3400	3200 - 3600	Strong, Broad
C-H Stretch (Aromatic, sp ²)	3000 - 3100	3000 - 3100	Medium
C-H Stretch (Aliphatic, sp ³)	2850 - 3000	2850 - 2960	Strong
C=C Stretch (Aromatic Ring)	1450 - 1600	1450 - 1600	Medium
C-O Stretch (Phenol)	1200 - 1260	1200 - 1300	Strong

Note: Experimental data is a composite from various techniques (ATR, KBr pellet).[\[16\]](#)[\[17\]](#)
Theoretical ranges are based on standard functional group correlation tables.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Discussion: The experimental spectrum of **5-Indanol** clearly confirms its structure. A prominent, broad absorption band above 3200 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding. The presence of both sp² (aromatic) and sp³ (aliphatic) C-H stretches is confirmed by peaks just above and below 3000 cm⁻¹, respectively. Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds of the aromatic ring.

Experimental Protocol: FTIR (ATR Method)

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.[\[21\]](#)[\[22\]](#)

- **Background Scan:** Before analyzing the sample, a background spectrum is collected. This measures the ambient environment (e.g., CO₂, water vapor) and the ATR crystal, allowing it to be subtracted from the sample spectrum.^{[23][24]}
- **Sample Application:** A small amount of solid **5-Indanol** powder is placed directly onto the ATR crystal (commonly diamond).
- **Pressure Application:** A pressure arm is lowered onto the sample to ensure firm, uniform contact between the sample and the crystal surface.
- **Spectrum Acquisition:** The IR beam is directed through the crystal. An evanescent wave penetrates a few micrometers into the sample, where absorption occurs. The reflected beam is sent to the detector, and the data is processed via Fourier transform to generate the absorbance spectrum.
- **Cleaning:** The crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common method that causes fragmentation, providing a molecular fingerprint.

Data Presentation: Key Mass Spectrometry Peaks (m/z)

Ion	Experimental m/z	Theoretical m/z (Predicted)	Interpretation
$[M]^{+\cdot}$	134	134	Molecular Ion ($C_9H_{10}O^{+\cdot}$)
$[M - H]^+$	133	133	Loss of a hydrogen radical
$[M - C_2H_4]^{+\cdot}$	106	106	Loss of ethene via retro-Diels-Alder reaction
$[M - C_2H_5]^+$	105	105	Loss of an ethyl radical from the aliphatic ring

Note: Experimental data from GC-MS analysis.[\[10\]](#) The molecular weight of **5-Indanol** is 134.18 g/mol . Theoretical predictions are based on common fragmentation pathways for aromatic and cyclic compounds.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Discussion: The mass spectrum shows a clear molecular ion peak at m/z 134, confirming the molecular weight of **5-Indanol**. The base peak at m/z 133 is likely due to the loss of a benzylic proton, forming a stable cation. Significant fragmentation involving the aliphatic ring, such as the loss of an ethyl radical (m/z 105), is also observed and consistent with theoretical fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** For a volatile compound like **5-Indanol**, the sample is typically introduced via Gas Chromatography (GC-MS) or a direct insertion probe. In GC-MS, the compound is first vaporized and separated from other components before entering the ion source.
- **Ionization:** In the EI source, the gaseous sample molecules are bombarded by a high-energy electron beam (typically 70 eV). This collision is energetic enough to eject an electron from the molecule, forming a positively charged molecular ion ($[M]^{+\cdot}$).[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

- Fragmentation: The excess energy imparted during ionization causes the molecular ions to break apart into smaller, charged fragments and neutral radicals. This fragmentation is highly reproducible.[\[27\]](#)
- Acceleration: The newly formed positive ions (both molecular and fragment ions) are accelerated by an electric field into the mass analyzer.
- Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight tube) separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

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